![molecular formula C7H7BrO2 B3053089 2-Bromo-6-methylbenzene-1,4-diol CAS No. 50848-60-7](/img/structure/B3053089.png)
2-Bromo-6-methylbenzene-1,4-diol
Overview
Description
“2-Bromo-6-methylbenzene-1,4-diol” is an organic compound . It is a derivative of benzene, which is a cyclic hydrocarbon . The compound contains a bromine atom, which is a halogen, and two hydroxyl groups (OH) attached to the benzene ring .
Molecular Structure Analysis
The molecular formula of “2-Bromo-6-methylbenzene-1,4-diol” is C7H7BrO2 . It contains a benzene ring, a bromine atom, a methyl group (CH3), and two hydroxyl groups (OH) .Scientific Research Applications
Synthesis and Chemical Reactions
- The use of 4-bromo-1-methylbenzene (BMB) in the synthesis of di-p-tolylsulfane via multi-site phase-transfer catalysis, enhanced by sonication, demonstrates the role of bromo-methylbenzenes in organic synthesis. This reaction exhibits a pseudo first-order rate law, providing insights into the mechanistic aspects of similar chemical reactions (Abimannan, Selvaraj, & Rajendran, 2015).
Thermochemistry and Physical Properties
- A study on the vapor pressures and enthalpies of bromo- and iodo-substituted methylbenzenes, including various derivatives of bromomethylbenzene, provides valuable thermochemical data. These measurements contribute to the understanding of the physical properties of halogen-substituted benzene compounds (Verevkin et al., 2015).
Synthesis of Intermediates for Organic Transformations
- Bromobenzene derivatives, like 1,2-Dibromobenzenes, are important precursors for various organic transformations. They are used in syntheses involving regioselective bromination and halogen/metal permutations, demonstrating the significance of bromo-methylbenzene compounds in complex organic syntheses (Diemer, Leroux, & Colobert, 2011).
Structural and Phase Transition Studies
- Research on the solid-state structural properties and phase transition behavior of halogen-substituted benzene derivatives, like 1,4-dibromo-2,3,5,6-tetramethylbenzene, showcases their potential in studying order–disorder phase transitions and molecular reorientation dynamics (Zhou et al., 2019).
Catalytic Oxidation Processes
- The catalytic oxidation of methylbenzenes using cobalt-copper-bromide systems to produce benzyl acetates and benzaldehydes highlights the role of bromobenzene compounds in oxidation reactions, underlining their importance in industrial chemistry applications (Okada & Kamiya, 1981).
Computational Chemistry and Spectroscopy
- Computational studies on the structures, molecular orbitals, and UV-vis spectra of dibromobenzenes provide insights into their electronic properties and reactivity. Such studies are essential for understanding the behavior of these compounds in various chemical environments (Wang et al., 2013).
properties
IUPAC Name |
2-bromo-6-methylbenzene-1,4-diol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO2/c1-4-2-5(9)3-6(8)7(4)10/h2-3,9-10H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMACURGSVMIRPL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)Br)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30457947 | |
Record name | 1,4-Benzenediol, 2-bromo-6-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30457947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-methylbenzene-1,4-diol | |
CAS RN |
50848-60-7 | |
Record name | 1,4-Benzenediol, 2-bromo-6-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30457947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.